molecular formula C6H9NO2 B6239896 2-oxa-6-azaspiro[3.4]octan-5-one CAS No. 1824056-67-8

2-oxa-6-azaspiro[3.4]octan-5-one

Cat. No.: B6239896
CAS No.: 1824056-67-8
M. Wt: 127.14 g/mol
InChI Key: YWHFSCDSKMBELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxa-6-azaspiro[3.4]octan-5-one is a heterocyclic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microreactor technology can also be advantageous in scaling up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-oxa-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.

    Substitution: Common reagents include halogens and organometallic compounds, often under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

2-oxa-6-azaspiro[3.4]octan-5-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxa-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.4]octan-7-one
  • 2-amino-6-azaspiro[3.4]octan-5-one hydrochloride
  • 1-oxo-2-oxa-5-azaspiro[3.4]octane

Uniqueness

2-oxa-6-azaspiro[3.4]octan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-oxa-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-6(1-2-7-5)3-9-4-6/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHFSCDSKMBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.